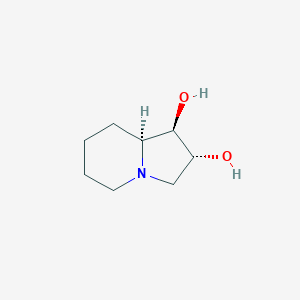

(1R,2R,8AS)-octahydroindolizine-1,2-diol

Description

(1R,2R,8aS)-Octahydroindolizine-1,2-diol, commonly referred to as the enantiomer of lentiginosine, is a bicyclic iminosugar with a fused indolizidine core. Its molecular formula is C₈H₁₅NO₂, and it exhibits stereospecific hydroxyl groups at positions 1 and 2 . Notably, this compound has garnered attention for its low cytotoxicity and ability to induce apoptosis in cancer cells, distinguishing it from its enantiomer, lentiginosine [(1S,2S,8aS)-isomer], which inhibits HSP90 . The compound’s stereochemistry critically influences its biological activity, as slight structural variations alter binding affinities to enzymatic targets like glycosidases .

Properties

Molecular Formula |

C8H15NO2 |

|---|---|

Molecular Weight |

157.21 g/mol |

IUPAC Name |

(1R,2R,8aS)-1,2,3,5,6,7,8,8a-octahydroindolizine-1,2-diol |

InChI |

InChI=1S/C8H15NO2/c10-7-5-9-4-2-1-3-6(9)8(7)11/h6-8,10-11H,1-5H2/t6-,7+,8+/m0/s1 |

InChI Key |

SQECYPINZNWUTE-XLPZGREQSA-N |

Isomeric SMILES |

C1CCN2C[C@H]([C@@H]([C@@H]2C1)O)O |

Canonical SMILES |

C1CCN2CC(C(C2C1)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R,8AS)-octahydroindolizine-1,2-diol typically involves the reduction of indolizine derivatives. One common method includes the hydrogenation of indolizine-1,2-dione using a suitable catalyst under high pressure and temperature conditions. The reaction conditions often involve the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes. These processes are optimized for efficiency and yield, often using continuous flow reactors and advanced catalytic systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: (1R,2R,8AS)-octahydroindolizine-1,2-diol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Further reduction can lead to the formation of more saturated derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst is often used.

Substitution: Reagents such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce more saturated compounds.

Scientific Research Applications

Chemistry: In chemistry, (1R,2R,8AS)-octahydroindolizine-1,2-diol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological pathways.

Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It may have applications in the treatment of various diseases, including cancer and infectious diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of (1R,2R,8AS)-octahydroindolizine-1,2-diol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolizidine and Indolizidine Derivatives

Compounds sharing the iminosugar scaffold but differing in ring size or substitution patterns provide insights into structure-activity relationships:

Key Observations :

- Ring Size : Pyrrolizidine derivatives (7-membered rings) typically exhibit distinct conformational flexibility compared to indolizidines (8-membered rings), affecting enzyme binding .

- Hydroxylation Patterns : Additional hydroxyl groups (e.g., at C7 in (1R,2R,7S,8aR)-triol) enhance solubility but may reduce membrane permeability .

Limonene-Derived Diols

Limonene diols, though structurally distinct (monocyclic vs. bicyclic), share diol functionalities that influence metabolic pathways:

Key Observations :

- Metabolic Pathways: Limonene diols are natural metabolites in terpene degradation, whereas indolizidine diols are synthetic or plant-derived iminosugars .

- Functional Group Positioning : Both compounds utilize vicinal diols for hydrogen bonding, but indolizidines’ rigid bicyclic structure enhances target specificity .

Styryl-Substituted Indolizidines

Modifications with aromatic groups alter physicochemical properties and bioactivity:

Key Observations :

- Stereochemical Complexity : Mixtures of diastereomers (e.g., endo/exo forms) complicate isolation, as seen in the 37–38% yields of styryl derivatives .

Physical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.